molecular formula C13H11BrO3 B1586175 6-bromo-3-butyryl-2H-chromen-2-one CAS No. 2199-83-9

6-bromo-3-butyryl-2H-chromen-2-one

Cat. No. B1586175
CAS RN: 2199-83-9
M. Wt: 295.13 g/mol
InChI Key: RDBKKAPCFCJFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3-butyryl-2H-chromen-2-one , also known as 3-(2-bromoacetyl)-2H-chromen-2-one , is a heterocyclic compound belonging to the coumarin family. Coumarins are widely studied due to their diverse pharmacological and biological activities, including antitumor, analgesic, anti-inflammatory, and anticoagulant properties .

2.

Synthesis Analysis

The synthesis of this compound involves several steps. One notable route is the reaction of 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one with various reagents. For instance, it can react with hydrazonoyl halides and hydroximoyl chlorides to yield novel derivatives. The structures of these newly synthesized compounds are elucidated through elemental analysis and spectral data .

4.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Researchers have explored its reactivity with aromatic aldehydes and malononitrile to generate potentially biologically active pyran and pyridine derivatives .

properties

IUPAC Name

6-bromo-3-butanoylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3/c1-2-3-11(15)10-7-8-6-9(14)4-5-12(8)17-13(10)16/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBKKAPCFCJFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384098
Record name 6-bromo-3-butyryl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-butyryl-2H-chromen-2-one

CAS RN

2199-83-9
Record name 6-bromo-3-butyryl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-butyryl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
6-bromo-3-butyryl-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
6-bromo-3-butyryl-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
6-bromo-3-butyryl-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
6-bromo-3-butyryl-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
6-bromo-3-butyryl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.